Decanoyl peroxide
CAS No.: 762-12-9
Cat. No.: VC0525441
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 762-12-9 |
---|---|
Molecular Formula | C20H38O4 |
Molecular Weight | 342.5 g/mol |
IUPAC Name | decanoyl decaneperoxoate |
Standard InChI | InChI=1S/C20H38O4/c1-3-5-7-9-11-13-15-17-19(21)23-24-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
Standard InChI Key | XJOBOFWTZOKMOH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC |
Canonical SMILES | CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Decanoyl peroxide, systematically named decanoyl decaneperoxoate, consists of two decanoyl groups linked by a peroxide bond. Its molecular structure is defined by the SMILES notation CCCCCCCCCC(=O)OOC(=O)CCCCCCCCC
, reflecting the symmetric arrangement of the two 10-carbon chains . The compound’s IUPAC name and structural configuration underscore its role as a diacyl peroxide, a class known for generating free radicals upon thermal or chemical decomposition.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 342.5 g/mol | |
CAS Number | 762-12-9 | |
Appearance | White crystalline solid | |
Density | 0.91–0.93 g/cm³ | |
Solubility | Insoluble in water |
Synthesis and Production
Thermal Decomposition and Kinetic Behavior
Decomposition Mechanisms
Decanoyl peroxide decomposes thermally via homolytic cleavage of the peroxide bond, generating decanoyloxy radicals () . These radicals undergo secondary reactions, including:
-
Disproportionation: Formation of alkanes and alkenes (e.g., and ).
-
Combination: Recombination to form dicarboxylic acids or esters .
A landmark study by Guillet and Gilmer (1969) demonstrated that decanoyl peroxide’s decomposition in hydrocarbon solvents follows first-order kinetics, with a disproportionation-to-combination ratio of ~0.2 . This ratio remains temperature-independent, suggesting a consistent reaction pathway across operational conditions .
Table 2: Decomposition Products and Yields
Temperature (°C) | Major Products | Yield (%) |
---|---|---|
70 | Decane, 1-decene | 45–50 |
250 | Tetradecane, carboxylic acids | 60–65 |
Thermal Stability and Hazards
The compound’s instability is quantified by its Self-Accelerating Decomposition Temperature (SADT), though specific data for decanoyl peroxide remains unreported in accessible studies . Comparative analyses with lauroyl peroxide (LP) suggest similar hazards, including exothermic runaway reactions upon contamination with acids or metals . Storage below 25°C in inert atmospheres is critical to prevent spontaneous decomposition .
Industrial Applications
Polymerization Initiator
Decanoyl peroxide is widely used to initiate free radical polymerization in low-density polyethylene (LDPE) production. Its moderate half-life at 70–100°C makes it ideal for controlling reaction rates in suspension and bulk polymerization systems . For example, in LDPE manufacturing, it facilitates ethylene monomer cross-linking, enhancing polymer branching and melt strength .
Specialty Chemical Synthesis
Emerging applications include synthesizing peroxyesters and ketone peroxides, which serve as intermediates in pharmaceuticals and agrochemicals . Its role in generating alkyl radicals also supports surface modification of polymers and nanomaterials .
Comparative Analysis with Related Peroxides
Reactivity Trends
Compared to lauroyl (C12) and octanoyl (C8) peroxides, decanoyl peroxide exhibits intermediate decomposition rates due to its chain length . Shorter-chain peroxides (e.g., octanoyl) decompose faster but generate less stable radicals, while longer chains (e.g., lauroyl) offer slower initiation, suitable for high-temperature processes .
Table 3: Decomposition Half-Lives at 70°C
Peroxide | Half-Life (h) |
---|---|
Octanoyl | 0.8 |
Decanoyl | 1.2 |
Lauroyl | 2.5 |
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